Methyl 9-(6-butyloxan-2-YL)nonanoate
Description
Methyl 9-(6-butyloxan-2-YL)nonanoate is a methyl ester derivative of nonanoic acid featuring a 6-butyloxane (tetrahydrofuran with a butyl substituent) moiety at the ninth carbon. While direct references to this compound are absent in the provided evidence, structurally analogous compounds with varying substituents—such as furan, oxirane (epoxide), phenyl, or glycosyl groups—are well-documented. These derivatives exhibit distinct physicochemical properties and biological activities, making them relevant to applications in flavor chemistry, biofuels, pharmaceuticals, and lipid biochemistry .
Properties
CAS No. |
62136-73-6 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 9-(6-butyloxan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-12-17-14-11-15-18(22-17)13-9-7-5-6-8-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
FBCGJDJUOIAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(O1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-(6-butyloxan-2-yl)nonanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(6-butyloxan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) and nucleophiles such as hydroxide ions (OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 9-(6-butyloxan-2-yl)nonanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to ester metabolism and enzymatic reactions involving esters.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of Methyl 9-(6-butyloxan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for its metabolism and biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Methyl Nonanoate Derivatives
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl nonanoate | None (parent compound) | C₁₀H₂₀O₂ | 172.27 | Straight-chain ester |
| Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate | Furan ring | C₂₀H₃₄O₃ | 322.49 | Furan with methyl and pentyl groups |
| Methyl 9-(oxiran-2-yl)nonanoate | Oxirane (epoxide) | C₁₂H₂₂O₃ | 214.30 | Reactive epoxide ring |
| Methyl 9-(2-propylphenyl)nonanoate | Phenyl group | C₁₉H₃₀O₂ | 290.44 | Aromatic substitution |
| Methyl 9-(α-D-mannopyranosyloxy)nonanoate | Glycosyl group | C₁₆H₃₀O₈ | 350.41 | Sugar moiety linked via ether bond |
Notes:
- Furan derivatives (e.g., 9M5-FuFA) are characterized by planar, aromatic rings that enhance UV absorption and stability under acidic conditions .
- Oxirane derivatives feature a strained three-membered epoxide ring, conferring high reactivity in ring-opening reactions, useful in polymer chemistry .
- Glycosylated esters demonstrate amphiphilicity, enabling biological membrane interactions .
Reactivity Insights :
- Furan-containing esters undergo electrophilic substitution at the α-position of the furan ring, enabling functionalization .
- Oxirane derivatives participate in nucleophilic attacks (e.g., by water or amines), forming diols or amino alcohols .
- Glycosylated esters exhibit hydrolysis susceptibility under acidic conditions due to the labile glycosidic bond .
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